molecular formula C9H11N3 B13876260 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- CAS No. 876521-34-5

2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)-

Cat. No.: B13876260
CAS No.: 876521-34-5
M. Wt: 161.20 g/mol
InChI Key: BIWDEWVINVTZBU-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- is a chemical compound with the molecular formula C9H11N3. It contains a pyrimidine ring substituted with an ethynyl group at the 4-position and an isopropyl group at the nitrogen atom.

Preparation Methods

The synthesis of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Ethynylation: The introduction of the ethynyl group at the 4-position of the pyrimidine ring is achieved through a Sonogashira coupling reaction. This reaction involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

    N-Alkylation: The isopropyl group is introduced at the nitrogen atom through an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these reactions to improve yield and scalability .

Chemical Reactions Analysis

2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- can be compared with other pyrimidine derivatives such as:

    2-Pyrimidinamine, 4-chloro-N-(1-methylethyl)-: This compound has a chloro group instead of an ethynyl group, leading to different reactivity and applications.

    2-Pyrimidinamine, 4-ethynyl-N-(1-ethyl)-: This compound has an ethyl group instead of an isopropyl group, affecting its steric and electronic properties.

The uniqueness of 2-Pyrimidinamine, 4-ethynyl-N-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

876521-34-5

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

4-ethynyl-N-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C9H11N3/c1-4-8-5-6-10-9(12-8)11-7(2)3/h1,5-7H,2-3H3,(H,10,11,12)

InChI Key

BIWDEWVINVTZBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=CC(=N1)C#C

Origin of Product

United States

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